molecular formula C33H40N2O10 B8106108 N-DBCO-N-bis(PEG2-acid)

N-DBCO-N-bis(PEG2-acid)

Katalognummer: B8106108
Molekulargewicht: 624.7 g/mol
InChI-Schlüssel: SQZXTKBMAFTQDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-DBCO-N-bis(PEG2-acid) typically involves the following steps:

    Formation of DBCO: The dibenzocyclooctyne group is synthesized through a series of organic reactions, including cyclization and functional group modifications.

    Attachment of PEG2 Chains: Polyethylene glycol chains are attached to the DBCO group through esterification or amidation reactions.

    Introduction of Carboxylic Acid Groups:

Industrial Production Methods

Industrial production of N-DBCO-N-bis(PEG2-acid) follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

N-DBCO-N-bis(PEG2-acid) undergoes several types of chemical reactions:

    Click Chemistry Reactions: The DBCO group reacts with azide groups in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, forming stable triazole rings without the need for copper catalysts.

    Amide Bond Formation: The carboxylic acid groups react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions

    Reagents: Azides, primary amines, EDC, HATU.

    Conditions: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild temperatures and neutral to slightly basic pH.

Major Products

Wissenschaftliche Forschungsanwendungen

Key Features

  • DBCO Functional Group : Supports copper-free click chemistry with azides, enhancing biocompatibility and reducing cytotoxicity.
  • Branched PEG Structure : Increases solubility and flexibility while minimizing steric hindrance, which is crucial for effective interactions with biomolecules.
  • Carboxylic Acid Ends : Allow for further functionalization through the formation of stable amide bonds with primary amines.

Bioconjugation

N-DBCO-N-bis(PEG2-acid) is primarily employed for linking proteins, peptides, and small molecules in both research and therapeutic contexts. Its ability to form stable conjugates enables:

  • Antibody-Drug Conjugates (ADCs) : The compound serves as a linker that connects cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells. This specificity minimizes systemic toxicity while maximizing therapeutic efficacy .
  • Protein Labeling : Researchers utilize N-DBCO-N-bis(PEG2-acid) to label proteins with fluorescent tags or other detectable markers. This application is vital for studying protein interactions and dynamics within biological systems .

Targeted Drug Delivery

The compound's design allows for the creation of sophisticated drug delivery systems that provide controlled release of therapeutics. Notable applications include:

  • Controlled Release Systems : By incorporating N-DBCO-N-bis(PEG2-acid) into drug formulations, researchers can achieve precise control over drug release profiles, improving treatment outcomes in conditions such as cancer and chronic diseases .
  • Multivalent Binding Strategies : The increased functional group density of N-DBCO-N-bis(PEG2-acid) supports the development of multivalent systems that can enhance binding affinity and specificity to target cells or tissues .

Case Study 1: Development of Antibody-Drug Conjugates

A study demonstrated the effectiveness of N-DBCO-N-bis(PEG2-acid) in constructing ADCs targeting specific cancer antigens. The DBCO linker facilitated the attachment of a potent cytotoxic agent to an antibody, resulting in significantly enhanced therapeutic efficacy with reduced off-target effects compared to conventional therapies .

Case Study 2: Protein Interaction Studies

In another research project, scientists used N-DBCO-N-bis(PEG2-acid) to label proteins involved in signaling pathways. The bioconjugation allowed for real-time monitoring of protein interactions using fluorescence microscopy, providing insights into cellular mechanisms and potential therapeutic targets .

Wirkmechanismus

The mechanism of action of N-DBCO-N-bis(PEG2-acid) involves:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-DBCO-N-bis(PEG2-C2-acid): Similar structure but with different chain lengths and functional groups.

    N-DBCO-N-bis(PEG3-acid): Contains longer polyethylene glycol chains.

    N-DBCO-N-bis(PEG4-acid): Contains even longer polyethylene glycol chains

Uniqueness

N-DBCO-N-bis(PEG2-acid) is unique due to its balanced chain length and functional groups, making it highly versatile for various applications in click chemistry, bioconjugation, and drug delivery .

Biologische Aktivität

N-DBCO-N-bis(PEG2-acid) is a versatile compound primarily utilized in the field of bioconjugation and drug development, specifically as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C33H40N2O10
  • Molecular Weight : 624.68 g/mol
  • CAS Number : 2110449-00-6
  • Purity : 96%

N-DBCO-N-bis(PEG2-acid) contains a dibenzocyclooctyne (DBCO) moiety, enabling it to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that facilitates selective conjugation with azide-containing molecules .

The primary mechanism through which N-DBCO-N-bis(PEG2-acid) exerts its biological activity is via the formation of stable conjugates with target biomolecules. This property is particularly useful in:

  • Antibody-drug conjugates (ADCs) : Enhancing the delivery of cytotoxic agents specifically to cancer cells.
  • PROTACs : Targeting proteins for degradation, thus modulating cellular pathways involved in various diseases.

1. Anti-tumor Activity

Recent studies have highlighted the anti-tumor potential of compounds linked with N-DBCO-N-bis(PEG2-acid). For instance, a study involving a camptothecin analog conjugated with DBCO showed significant inhibition of tumor growth in xenograft models. The results indicated:

  • Dose-dependent inhibition : At doses of 2.5 mg/kg and 5.0 mg/kg, tumor growth was inhibited by 83% and 96%, respectively .
  • Survival rates : The median survival increased significantly compared to control groups, demonstrating the therapeutic potential of DBCO-linked compounds in oncology .

2. Mechanistic Insights

The conjugation of N-DBCO-N-bis(PEG2-acid) to therapeutic agents enhances their stability and specificity. The bioorthogonal nature allows for:

  • Selective targeting : Minimizing off-target effects and enhancing therapeutic indices.
  • Improved pharmacokinetics : The PEG moiety contributes to solubility and circulation time in vivo.

Data Table

StudyCompoundTargetDoseTumor Inhibition (%)Median Survival (days)
R462-CPT2CRC2.5 mg/kg83%40
R462-CPT2CRC5.0 mg/kg96%51
R462-CPT2CRC10 mg/kgSignificant reduction in tumor size65

Case Study 1: PROTAC Development

A recent investigation into PROTACs utilizing N-DBCO-N-bis(PEG2-acid) demonstrated its efficacy in degrading target proteins associated with cancer. The study employed SPAAC to link the DBCO moiety with azide-functionalized ligands, resulting in:

  • Increased degradation rates : Enhanced potency against protein targets.
  • Specificity : Reduced off-target effects compared to traditional small molecules .

Case Study 2: Bioorthogonal Applications

Research into bioorthogonal reactions involving N-DBCO-N-bis(PEG2-acid) revealed its utility in live-cell imaging and targeted delivery systems. By conjugating fluorescent probes via SPAAC, researchers achieved:

  • Real-time tracking : Visualization of cellular processes.
  • Targeted delivery : Enhanced accumulation of therapeutics at disease sites .

Eigenschaften

IUPAC Name

3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-(2-carboxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N2O10/c36-30(11-12-31(37)35-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)35)34(15-19-44-23-21-42-17-13-32(38)39)16-20-45-24-22-43-18-14-33(40)41/h1-8H,11-25H2,(H,38,39)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZXTKBMAFTQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.